(+)-Methylephedrine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

54114-10-2 |

|---|---|

Molecular Formula |

C11H18ClNO |

Molecular Weight |

215.72 g/mol |

IUPAC Name |

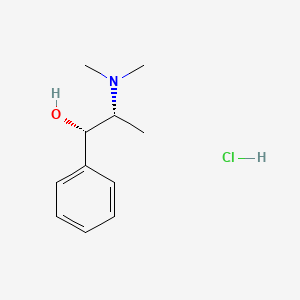

(1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C11H17NO.ClH/c1-9(12(2)3)11(13)10-7-5-4-6-8-10;/h4-9,11,13H,1-3H3;1H/t9-,11-;/m1./s1 |

InChI Key |

NTCYWJCEOILKNG-FOKYBFFNSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C.Cl |

Isomeric SMILES |

C[C@H]([C@H](C1=CC=CC=C1)O)N(C)C.Cl |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)N(C)C.Cl |

Other CAS No. |

54114-10-2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to (+)-Methylephedrine Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Methylephedrine hydrochloride is a sympathomimetic amine belonging to the phenethylamine (B48288) and amphetamine chemical classes. As the hydrochloride salt of the dextrorotatory enantiomer of methylephedrine, it exhibits distinct stereochemical properties. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, and relevant experimental protocols for its synthesis and analysis. Furthermore, this document outlines its primary mechanism of action as an adrenergic receptor agonist and presents this information through detailed diagrams and structured data for ease of reference by researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] While many reported physical properties pertain to the racemic mixture (dl-methylephedrine hydrochloride), specific data for the dextrorotatory enantiomer are crucial for stereospecific applications. The quantitative data for this compound, along with its racemic and levorotatory counterparts, are summarized in Table 1.

| Property | This compound | dl-Methylephedrine Hydrochloride | References |

| Synonyms | d-Methylephedrine hydrochloride | (±)-Methylephedrine hydrochloride | [2] |

| CAS Number | 54114-10-2 | 18760-80-0 | [2] |

| Molecular Formula | C₁₁H₁₈ClNO | C₁₁H₁₈ClNO | [2] |

| Molecular Weight | 215.72 g/mol | 215.72 g/mol | [2] |

| Melting Point | 192°C | 207-211°C | [3] |

| Specific Rotation [α]D | +30.1° | 0° | [3] |

| Appearance | White crystalline powder | White crystalline powder | [1] |

| Solubility | Freely soluble in water, soluble in ethanol (B145695) | Freely soluble in water, soluble in ethanol (95), slightly soluble in acetic acid (100), practically insoluble in acetic anhydride (B1165640) and diethyl ether | [4][5] |

Molecular Structure

The systematic IUPAC name for (+)-Methylephedrine is (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol.[2] The hydrochloride salt is formed by the protonation of the tertiary amine. The stereochemistry of the two chiral centers is critical to its biological activity.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of Methylephedrine Hydrochloride from Ephedrine (B3423809) Hydrochloride

A common method for the N-methylation of ephedrine to yield methylephedrine is the Eschweiler-Clarke reaction. This procedure involves reductive amination using formaldehyde (B43269) as the source of the methyl group and formic acid as the reducing agent.

Materials:

-

(+)-Ephedrine hydrochloride

-

Formalin (36% formaldehyde solution)

-

Formic acid (85%)

-

Pyridine (B92270) (catalyst)

-

Water

-

Hydrochloric acid

-

Activated carbon

-

Acetone

Procedure:

-

In a suitable reaction flask, combine 8 g of (+)-ephedrine hydrochloride, 3.6 g of formalin, and 2.5 g of formic acid.

-

Add a catalytic amount of pyridine (e.g., 0.3 g).

-

Heat the mixture in an oil bath at 100-110°C for approximately 30-60 minutes, or until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture and add 3.5 ml of water, 0.16 g of hydrochloric acid, and a small amount of activated carbon.

-

Heat the solution to dissolve the solids, then filter to remove the activated carbon.

-

Cool the filtrate to precipitate the this compound crystals.

-

Collect the crystals by filtration and wash with a small amount of cold acetone.

-

Dry the crystals to obtain the final product.

This process can be adapted for the synthesis of the levorotatory or racemic forms by starting with the corresponding ephedrine hydrochloride stereoisomer.

Analytical Characterization

GC-MS is a robust method for the identification and quantification of methylephedrine in various matrices.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., HP 5890 GC with a mass selective detector).

-

DB-5 column (or equivalent).

-

Helium carrier gas.

Procedure:

-

Sample Preparation: Perform an alkaline extraction of the sample (e.g., from a biological matrix). Proadifen can be used as an internal standard.

-

GC Conditions:

-

Injector temperature: 275°C

-

Detector temperature: 300°C

-

Carrier gas flow rate: 1 mL/min

-

A suitable temperature program should be used to achieve separation from other analytes.

-

-

MS Conditions:

-

Full scan electron impact ionization.

-

-

Analysis: The retention time and mass spectrum of the analyte are compared to a known standard of (+)-methylephedrine.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. The spectrum of methylephedrine hydrochloride will show characteristic absorptions for the hydroxyl group, the aromatic ring, and the amine salt.

Mechanism of Action: Adrenergic Signaling

This compound is a sympathomimetic agent that exerts its effects by acting as an agonist at α- and β-adrenergic receptors. This action mimics the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

Upon binding to adrenergic receptors, particularly β₂-adrenergic receptors in the bronchial smooth muscle, a conformational change in the receptor activates the associated G-protein (Gs). This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP leads to the activation of protein kinase A (PKA), which phosphorylates downstream targets, ultimately resulting in smooth muscle relaxation and bronchodilation.[2] Its action on α-adrenergic receptors in the vasculature of the nasal mucosa leads to vasoconstriction, resulting in a decongestant effect.

Caption: Simplified adrenergic signaling pathway of (+)-Methylephedrine.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and mechanism of action of this compound. The tabulated data allows for easy comparison with related compounds, and the outlined experimental protocols provide a foundation for its synthesis and analysis. The visualization of its structure and signaling pathway serves to further elucidate its characteristics for researchers and professionals in the pharmaceutical sciences. A clear understanding of the stereospecific properties of this compound is essential for its potential applications in drug development and research.

References

The Core Mechanism of (1R,2S)-(−)-N-Methylephedrine in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-(−)-N-Methylephedrine , a readily available chiral amino alcohol, serves as a versatile and effective chiral auxiliary and ligand in asymmetric synthesis. Its utility lies in its ability to induce stereoselectivity in a variety of chemical transformations, leading to the preferential formation of one enantiomer of a chiral product. This technical guide provides an in-depth analysis of the core mechanisms of action of (1R,2S)-(−)-N-methylephedrine in two key applications: the diastereoselective alkylation of amide enolates and the enantioselective addition of organozinc reagents to aldehydes.

Diastereoselective Alkylation of N-Acyl Amides: A Chelation-Controlled Approach

One of the most powerful applications of (1R,2S)-(−)-N-methylephedrine is as a chiral auxiliary in the asymmetric alkylation of carboxylic acid derivatives. The underlying mechanism relies on the formation of a rigid, chelated transition state that effectively shields one face of the enolate, directing the approach of the electrophile. While extensive research has been conducted on the closely related pseudoephedrine amides, the principles are directly applicable to N-methylephedrine derivatives.

The process begins with the acylation of (1R,2S)-(−)-N-methylephedrine to form the corresponding amide. This amide is then deprotonated with a strong base, typically lithium diisopropylamide (LDA), to generate a lithium enolate. The presence of the N-methyl group and the stereochemistry at the C1 and C2 positions of the N-methylephedrine backbone are crucial for establishing a well-defined conformational bias in the resulting enolate.

A key element for high diastereoselectivity is the addition of lithium chloride (LiCl) to the reaction mixture. LiCl is believed to break up enolate aggregates and form a more reactive, monomeric enolate-LiCl adduct. This adduct adopts a rigid, chair-like six-membered ring transition state through chelation of the lithium cation by the enolate oxygen and the oxygen of the auxiliary's hydroxyl group.

This chelation model explains the high diastereoselectivity observed in the alkylation of amides derived from the closely related pseudoephedrine.[1][2][3][4] The N-methyl group of the N-methylephedrine auxiliary would occupy an equatorial position in this chair-like transition state, minimizing steric hindrance. The phenyl group of the auxiliary effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face.

Mandatory Visualization: Logical Relationship in Asymmetric Alkylation

References

An In-depth Technical Guide on the Discovery and Synthesis of (+)-Methylephedrine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological context of (+)-methylephedrine hydrochloride. It includes detailed experimental protocols, quantitative data, and visual representations of key processes to support research and development activities.

Discovery and Isolation

(+)-Methylephedrine is a naturally occurring sympathomimetic amine found in various species of the Ephedra plant, which has a long history of use in traditional Chinese medicine. The l-form of N-methylephedrine was first isolated from Ephedra distachya L. (Ephedra vulgaris Rich.) by Smith in 1927 and independently by Wolfes in 1930. The synthesis of the d- and l-forms, as well as the resolution of the racemic mixture, was later reported by Nagai and Kanao in 1929.

General Experimental Protocol for Isolation from Ephedra

This protocol outlines a general procedure for the extraction and isolation of methylephedrine from Ephedra plant material.

Materials:

-

Dried and powdered Ephedra plant material

-

Ethanol-ethyl ether (1:2, v/v)

-

Concentrated ammonium (B1175870) hydroxide (B78521)

-

Methanol

-

0.45-µm membrane filter

-

Rotary evaporator

-

Ultrasonic bath

-

Reflux apparatus

Procedure:

-

Two grams of powdered Ephedra material is mixed with 5 mL of concentrated ammonium hydroxide.

-

The mixture is then extracted with 60 mL of ethanol-ethyl ether (1:2, v/v) by refluxing on a water bath for 30 minutes.[1]

-

Following reflux, the mixture is placed in an ultrasonic bath for 10 minutes.[1]

-

The extraction process (steps 2 and 3) is repeated twice.[1]

-

The organic solvent fractions are combined and the solvent is removed using a rotary evaporator at 40°C under vacuum.[1]

-

The resulting residue is dissolved in 10 mL of methanol.[1]

-

The methanolic solution is filtered through a 0.45-µm membrane filter.[1]

-

The filtrate, containing the ephedrine (B3423809) alkaloids including methylephedrine, can then be subjected to further purification by chromatography to isolate the specific stereoisomer.

Chemical Synthesis of this compound

The chemical synthesis of this compound is most commonly achieved through the N-methylation of a suitable chiral precursor. The Eschweiler-Clarke reaction is a well-established and effective method for the methylation of primary and secondary amines to tertiary amines using formic acid and formaldehyde.[2][3] This reaction is known to proceed without racemization of chiral centers.[2] To synthesize (+)-methylephedrine, a precursor with the correct stereochemistry, such as (+)-pseudoephedrine, can be utilized.

Stereoselective Synthesis via Eschweiler-Clarke Reaction

The following protocol details the synthesis of (-)-N-methylephedrine from ephedrine hydrochloride. A similar procedure can be followed for the synthesis of (+)-N-methylephedrine hydrochloride by starting with (+)-pseudoephedrine hydrochloride.

Materials:

-

(-)-Ephedrine hydrochloride (or (+)-pseudoephedrine hydrochloride for the (+) product)

-

40% Sodium hydroxide aqueous solution

-

85% Formic acid

-

35% Formalin solution

-

Methanol

-

Reflux apparatus

Procedure:

-

30.3 g (0.15 mol) of (-)-ephedrine hydrochloride is dissolved in 60 mL of warm water.[4]

-

To this solution, 15 mL (0.15 mol) of 40% sodium hydroxide solution and 21.7 g (0.4 mol) of 85% formic acid are added, and the mixture is heated to reflux.[4]

-

A 35% formalin solution (15 g, 0.18 mol) is added dropwise over 20 minutes to the refluxing mixture.[4]

-

Refluxing is continued for an additional 3 hours.[4]

-

The reaction solution is then concentrated to half of its original volume.[4]

-

A 40% sodium hydroxide solution is added to adjust the pH to approximately 11, which precipitates the free base.[4]

-

The precipitated crystals of (-)-N-methylephedrine are filtered and recrystallized from methanol.[4]

-

To obtain the hydrochloride salt, the purified free base can be dissolved in a suitable solvent and treated with hydrochloric acid.

Quantitative Data

The following tables summarize the key quantitative data for methylephedrine and its hydrochloride salt.

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO |

| Molar Mass | 179.26 g/mol |

| Melting Point (°C) | 87 - 88 |

| Specific Rotation [α]D²⁰ | +29.2° (c = 4 in methanol) |

| Table 1: Physical and Chemical Properties of (+)-Methylephedrine |

| Property | Value |

| Molecular Formula | C₁₁H₁₈ClNO |

| Molar Mass | 215.72 g/mol |

| Melting Point (°C) | 192 |

| Specific Rotation [α]D²⁰ | +30.1° |

| Table 2: Physical and Chemical Properties of this compound |

Visualizations

Adrenergic Receptor Signaling Pathway

(+)-Methylephedrine acts as a sympathomimetic agent by stimulating α- and β-adrenergic receptors.[5] This diagram illustrates the general signaling pathway initiated by the binding of an agonist to these G-protein coupled receptors.

Caption: Adrenergic signaling pathway of (+)-methylephedrine.

Experimental Workflow for Synthesis

This diagram outlines the key steps in the stereoselective synthesis of this compound using the Eschweiler-Clarke reaction.

Caption: Synthesis workflow for (+)-methylephedrine HCl.

References

(+)-Methylephedrine Hydrochloride: A Versatile Chiral Building Block in Asymmetric Synthesis

Introduction

(+)-Methylephedrine hydrochloride, a readily available and inexpensive sympathomimetic amine, has emerged as a valuable chiral building block in the field of asymmetric synthesis. Its rigid bicyclic-like chelated structure, when used as a chiral auxiliary or ligand, provides a well-defined stereochemical environment, enabling high levels of stereoinduction in a variety of chemical transformations. This technical guide provides an in-depth overview of the applications of this compound in asymmetric synthesis, focusing on its use as a chiral auxiliary in alkylation reactions and as a chiral ligand in catalytic enantioselective additions and other reactions. Detailed experimental protocols, quantitative data, and mechanistic illustrations are presented to aid researchers, scientists, and drug development professionals in harnessing the potential of this versatile chiral synthon.

Preparation of the Free Base: (+)-N-Methylephedrine

For most applications in organic synthesis, the free base, (+)-N-methylephedrine, is required. The hydrochloride salt is the common commercial form due to its stability. The free base can be readily obtained by neutralization with a base followed by extraction.

Experimental Protocol: Liberation of (+)-N-Methylephedrine

-

Dissolve this compound in water to a concentration of approximately 0.5 M.

-

Cool the aqueous solution in an ice bath.

-

Slowly add a 2 M aqueous solution of sodium hydroxide (B78521) (NaOH) with stirring until the pH of the solution reaches 10-11, as indicated by pH paper or a pH meter.

-

Extract the aqueous solution with a suitable organic solvent, such as diethyl ether or dichloromethane (B109758) (3 x 50 mL for a 10g scale reaction).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield (+)-N-methylephedrine as a white crystalline solid. The purity can be assessed by melting point and NMR spectroscopy.

Application as a Chiral Auxiliary in Asymmetric Alkylation

One of the most powerful applications of ephedrine (B3423809) derivatives is their use as chiral auxiliaries in the diastereoselective alkylation of amide enolates. While much of the foundational work has been conducted with the closely related (+)-pseudoephedrine, the principles and procedures are directly applicable to (+)-N-methylephedrine due to their structural analogy. This method provides access to a wide range of enantiomerically enriched carboxylic acids, alcohols, and ketones.

Experimental Workflow for Asymmetric Alkylation

Figure 1: General workflow for the asymmetric alkylation using (+)-N-methylephedrine as a chiral auxiliary.

Experimental Protocols

a) N-Acylation of (+)-N-Methylephedrine:

-

Dissolve (+)-N-methylephedrine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (B128534) (1.5 eq) to the solution.

-

Slowly add the desired acyl chloride (1.1 eq) or anhydride (B1165640) (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by thin-layer chromatography (TLC).

-

Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

-

Separate the organic layer, and extract the aqueous layer twice with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-acyl amide, which can be purified by recrystallization or column chromatography.

b) Diastereoselective Alkylation:

-

In a flame-dried flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (2.1 eq) to a solution of diisopropylamine (B44863) (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C. Stir for 30 minutes at 0 °C.

-

In a separate flame-dried flask, dissolve the N-acyl-(+)-N-methylephedrine amide (1.0 eq) and anhydrous lithium chloride (6.0 eq) in anhydrous THF.

-

Cool the amide solution to -78 °C and slowly add the freshly prepared LDA solution.

-

Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 15 minutes.

-

Cool the resulting enolate solution to the desired temperature for alkylation (typically 0 °C or -78 °C).

-

Add the alkylating agent (R'-X, 1.2-1.5 eq) dropwise.

-

Stir the reaction at the chosen temperature until completion (monitored by TLC).

-

Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.

-

Extract the mixture with ethyl acetate (B1210297), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the diastereomerically enriched alkylated amide.

c) Cleavage of the Chiral Auxiliary:

-

To obtain the carboxylic acid: Reflux the alkylated amide in a mixture of dioxane and 9 N sulfuric acid for 12-18 hours.

-

To obtain the primary alcohol: Reduce the alkylated amide with a reducing agent such as lithium aluminum hydride (LiAlH₄) in THF.

-

To obtain the ketone: React the alkylated amide with an organolithium or Grignard reagent (e.g., R''Li or R''MgBr) in THF.

Quantitative Data for Asymmetric Alkylation (based on (+)-Pseudoephedrine as a close analog)

| Entry | Electrophile (R'-X) | Product (R') | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | CH₃I | CH₃ | >99:1 | 90 |

| 2 | CH₃CH₂I | CH₃CH₂ | >99:1 | 89 |

| 3 | BnBr | Bn | >99:1 | 95 |

| 4 | Allyl-Br | Allyl | >99:1 | 92 |

| 5 | i-PrI | i-Pr | 98:2 | 85 |

Mechanism of Stereochemical Control

The high diastereoselectivity observed in the alkylation of N-acyl-(+)-N-methylephedrine amides is attributed to the formation of a rigid, chelated Z-enolate intermediate. The lithium cation is coordinated by both the enolate oxygen and the hydroxyl oxygen of the methylephedrine auxiliary. This conformation effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face.

Figure 2: Proposed chelation-controlled transition state for the diastereoselective alkylation of an N-acyl-(+)-N-methylephedrine amide enolate.

Application as a Chiral Ligand in Asymmetric Catalysis

(+)-N-Methylephedrine can also serve as a chiral ligand in various metal-catalyzed asymmetric reactions. The amino alcohol functionality allows it to form chiral complexes with metal centers, which then catalyze enantioselective transformations.

a) Enantioselective Addition of Organozinc Reagents to Aldehydes

Chiral amino alcohols, including (+)-N-methylephedrine, are effective ligands for the enantioselective addition of dialkylzinc and diarylzinc reagents to aldehydes, producing chiral secondary alcohols.

Catalytic Cycle for Organozinc Addition

Figure 3: Simplified catalytic cycle for the (+)-N-methylephedrine-catalyzed enantioselective addition of a dialkylzinc reagent to an aldehyde.

Quantitative Data for Enantioselective Addition of Diethylzinc to Aldehydes

| Entry | Aldehyde | Product | Enantiomeric Excess (ee, %) | Yield (%) |

| 1 | Benzaldehyde | 1-Phenyl-1-propanol | up to 98 | >95 |

| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-1-propanol | up to 97 | >95 |

| 3 | 2-Naphthaldehyde | 1-(2-Naphthyl)-1-propanol | up to 95 | >90 |

b) Enantioselective Henry (Nitroaldol) Reaction

Ephedrine-based ligands have been successfully employed in the copper-catalyzed asymmetric Henry reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound. The resulting β-nitro alcohols are valuable synthetic intermediates.

Experimental Protocol for the Asymmetric Henry Reaction

-

In a reaction vessel, dissolve the ephedrine-based ligand (10 mol%) and copper(II) acetate (Cu(OAc)₂, 10 mol%) in a suitable solvent such as 2-propanol.

-

Add the aldehyde (1.0 eq) and the nitroalkane (2.0 eq) to the solution.

-

Stir the reaction at room temperature for 24-72 hours, monitoring for completion by TLC.

-

Upon completion, quench the reaction and purify the product by column chromatography to yield the enantiomerically enriched β-nitro alcohol.

Synthesis of Chiral Ligands and Catalysts

(+)-N-Methylephedrine serves as a versatile scaffold for the synthesis of more complex chiral ligands and catalysts. Its readily available chiral backbone can be incorporated into larger structures to create tailored catalysts for specific asymmetric transformations.

Examples of Derived Ligands:

-

Immobilized Catalysts: (+)-N-Methylephedrine can be tethered to solid supports, such as magnetic nanoparticles, to create recyclable catalysts for reactions like the Henry reaction.

-

Phosphine (B1218219) Ligands: The hydroxyl group of (+)-N-methylephedrine can be functionalized to introduce phosphine moieties, creating P,N-ligands that are valuable in transition metal catalysis, including asymmetric hydrogenation and allylic alkylation.

Conclusion

This compound is a cost-effective and highly effective chiral building block for asymmetric synthesis. Its utility as a chiral auxiliary in diastereoselective alkylations provides a reliable route to a variety of enantiomerically enriched compounds. Furthermore, its application as a chiral ligand in a range of catalytic enantioselective reactions, including organozinc additions and Henry reactions, highlights its versatility. The ability to derivatize (+)-N-methylephedrine into more complex chiral ligands and recyclable catalysts further expands its potential in modern organic synthesis and drug development. This guide provides a solid foundation for researchers to explore and exploit the synthetic potential of this valuable chiral resource.

Spectroscopic Analysis of (+)-Methylephedrine Hydrochloride: A Technical Guide

Introduction

(+)-N-Methylephedrine hydrochloride, a sympathomimetic amine, is a derivative of ephedrine (B3423809) and a member of the phenethylamine (B48288) class. Its precise structural elucidation and quantification are critical in pharmaceutical development, quality control, and forensic analysis. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (+)-Methylephedrine hydrochloride. It includes detailed experimental protocols and presents quantitative data in a structured format for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural confirmation of this compound, providing detailed information about the hydrogen and carbon atomic environments.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. For amine hydrochlorides, the signals for protons near the positively charged nitrogen atom are typically shifted downfield.[1] The characteristic signals for the ephedrine alkaloid derivatives are often well-separated in the region of δ 4.0–5.0 ppm.[2]

Table 1: ¹H NMR Data for this compound (Predicted data based on typical values for ephedrine derivatives in a deuterated solvent like D₂O or CDCl₃)

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl-H (C₆H₅) | 7.20 - 7.50 | Multiplet | - |

| CH-OH | ~5.0 | Doublet | ~4.0 |

| CH-N | ~3.0 - 3.3 | Multiplet | - |

| N-(CH₃)₂ | ~2.7 | Singlet | - |

| C-CH₃ | ~1.1 | Doublet | ~7.0 |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule. The data presented below corresponds to l-N-Methylephedrine HCl, the enantiomer of the topic compound, but provides representative chemical shift values.[3]

Table 2: ¹³C NMR Data for l-N-Methylephedrine Hydrochloride in D₂O [4]

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-CH₃ | 10.3 |

| N-(CH₃)₂ | 41.2 |

| CH-N | 67.2 |

| CH-OH | 72.8 |

| Aromatic C (Quaternary) | 126.3 |

| Aromatic C-H | 128.9 |

| Aromatic C-H | 129.2 |

| Aromatic C (ipso) | 137.9 |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra of ephedrine alkaloids is crucial for reproducibility.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium oxide (D₂O) or Chloroform-d (CDCl₃)) in a standard 5 mm NMR tube.[3]

-

Internal Standard : For quantitative analysis (qNMR), a known amount of a stable internal standard with a signal in a non-crowded region of the spectrum, such as anthracene, can be added.

-

Instrumentation : Utilize a high-field NMR spectrometer, for instance, a 400 MHz or 600 MHz instrument.[5]

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : Standard pulse-acquire sequence.

-

Temperature : 37 °C.[5]

-

Spectral Width : ~10-12 ppm (~6 kHz on a 600 MHz instrument).[5]

-

Acquisition Time : 2-3 seconds.

-

Relaxation Delay : 20 seconds for quantitative analysis to ensure full relaxation of all protons.[6]

-

Number of Scans : 16-128 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : Standard proton-decoupled pulse-acquire sequence.

-

Spectral Width : ~200-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024 or more to achieve an adequate signal-to-noise ratio.

-

-

Data Processing : Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., DSS or TMS at 0.00 ppm).[5]

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum of an amine salt is characterized by a broad, strong absorption in the 3000-2800 cm⁻¹ region due to the N-H⁺ stretching vibration.[7]

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3500 - 3200 | O-H stretch | Broad, Medium | Alcohol (-OH) |

| 3080 - 3010 | C-H stretch, aromatic | Medium | Phenyl Ring |

| 2990 - 2950 | C-H stretch, aliphatic | Medium-Strong | Methyl/Methine |

| 3000 - 2800 | N-H⁺ stretch | Broad, Strong | Ammonium Salt |

| 1600, 1495, 1450 | C=C stretch, aromatic | Medium-Weak | Phenyl Ring |

| 1300 - 1000 | C-O stretch | Strong | Secondary Alcohol |

| 760, 700 | C-H out-of-plane bend | Strong | Monosubstituted Benzene |

Experimental Protocol for IR Spectroscopy (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common technique for obtaining IR spectra of solid samples.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or germanium crystal).

-

Sample Preparation : Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition :

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal first.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.[8]

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns. For amines, alpha-cleavage is a dominant fragmentation pathway.[9]

Table 4: Mass Spectrometry Data (Electron Ionization) for Methylephedrine

| m/z | Proposed Fragment | Relative Intensity |

| 179 | [M]⁺ (Molecular Ion of Free Base) | Low |

| 164 | [M - CH₃]⁺ | Low |

| 72 | [CH(CH₃)N(CH₃)₂]⁺ | Base Peak (100%) |

| 107 | [C₆H₅CHOH]⁺ | Moderate |

| 77 | [C₆H₅]⁺ | Moderate |

Note: In the mass spectrometer, the hydrochloride salt typically dissociates, and the spectrum observed is that of the free base, methylephedrine (Molecular Weight: 179.26 g/mol ).[10]

Experimental Protocol for Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like methylephedrine.

-

Sample Preparation : Dissolve a small amount of the sample in a suitable organic solvent such as methanol (B129727) or ethyl acetate. The concentration should be approximately 1 mg/mL.

-

Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

GC Parameters :

-

Column : A non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) is typically used.

-

Carrier Gas : Helium at a constant flow rate of ~1 mL/min.

-

Inlet Temperature : 250-280°C.

-

Injection Mode : Split or splitless, depending on concentration.

-

Temperature Program : Hold at 60°C for 1 min, then ramp at 10-20°C/min to 300°C, and hold for 5-10 minutes.

-

-

MS Parameters :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230°C.

-

Transfer Line Temperature : 280-300°C.

-

Acquisition Mode : Full scan mode (e.g., m/z 40-500) to obtain the complete mass spectrum.

-

-

Data Analysis : Identify the chromatographic peak corresponding to methylephedrine. Analyze the mass spectrum of this peak and compare it with reference library spectra for confirmation.

Workflow Visualization

The logical flow for the comprehensive spectroscopic analysis of this compound, from sample receipt to final data interpretation, is illustrated below.

Caption: Workflow for NMR, IR, and MS analysis of (+)-Methylephedrine HCl.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. spectrabase.com [spectrabase.com]

- 4. researchgate.net [researchgate.net]

- 5. (+)-N-METHYLEPHEDRINE(42151-56-4) 1H NMR spectrum [chemicalbook.com]

- 6. scribd.com [scribd.com]

- 7. biointerfaceresearch.com [biointerfaceresearch.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scholarsarchive.library.albany.edu [scholarsarchive.library.albany.edu]

Navigating the Physicochemical Landscape: A Technical Guide to the Solubility and Stability of (+)-Methylephedrine Hydrochloride in Organic Solvents

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of (+)-Methylephedrine hydrochloride in various organic solvents. This document is intended for researchers, scientists, and professionals in drug development and formulation who require a deeper understanding of the physicochemical properties of this compound. While quantitative data in the public domain is limited, this guide furnishes available qualitative information and presents detailed, adaptable experimental protocols for determining these crucial parameters.

Introduction

This compound, a sympathomimetic amine, is a compound of interest in pharmaceutical research and development. Its efficacy and the safety of its formulations are intrinsically linked to its solubility and stability characteristics. A thorough understanding of its behavior in organic solvents is paramount for developing robust and reliable dosage forms, ensuring consistent bioavailability, and maintaining therapeutic effectiveness throughout the product's shelf life. This guide consolidates the available information and provides the necessary methodological framework for its empirical determination.

Solubility Profile

Table 1: Qualitative Solubility of this compound and Related Compounds

| Compound Name | Solvent | Solubility Description | Citation |

| dl-Methylephedrine Hydrochloride | Water | Freely soluble | [1] |

| Ethanol (95%) | Soluble | [1] | |

| Acetic Acid (100) | Slightly soluble | [1] | |

| Acetic Anhydride | Practically insoluble | [1] | |

| Diethyl Ether | Practically insoluble | [1] | |

| Acetonitrile | Slightly soluble (when heated) | [2] | |

| Ephedrine (B3423809) Hydrochloride (a related compound) | Water | Freely soluble | [3][4][5] |

| Ethanol | Soluble | [3][4][5] | |

| Ether | Insoluble | [3][6] | |

| Chloroform | Insoluble/Limited solubility | [6][7] |

Stability Profile

The stability of this compound in organic solvents is a critical factor for formulation development, as degradation can lead to loss of potency and the formation of potentially harmful impurities. While specific studies on its stability in organic solvents are scarce, general principles and findings for related compounds offer some insight.

Ephedrine hydrochloride, a closely related compound, is known to be stable in aqueous solutions but is sensitive to light.[4][5][8] It is also incompatible with strong oxidizing agents, strong acids, and alkalis.[4][5] One study on the stability of ephedrine hydrochloride in biological samples (urine and plasma) inoculated with Candida albicans showed degradation over time, with a more significant loss at 37°C compared to -20°C.[9]

Forced degradation studies under various stress conditions (e.g., heat, humidity, oxidation, photolysis, and across a range of pH values) are crucial to identify potential degradation products and pathways.[10] The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing of new drug substances and products, which serve as the standard for such investigations.[11][12][13]

Experimental Protocols

Given the absence of extensive published data, the following sections provide detailed, adaptable protocols for the experimental determination of the solubility and stability of this compound in organic solvents.

Solubility Determination

A common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.

Experimental Workflow for Solubility Determination

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel. The excess solid ensures that equilibrium with the dissolved solute is achieved.

-

Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a solvent-compatible membrane filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Analysis: Calculate the solubility from the measured concentration in the saturated solution, expressing the result in appropriate units (e.g., mg/mL, g/100mL, or mol/L) at the specified temperature.

Stability Testing

Stability studies are designed to evaluate how the quality of a drug substance varies over time under the influence of environmental factors. A stability-indicating analytical method is a prerequisite for such studies.

Logical Flow for a Stability Study

Methodology:

-

Development and Validation of a Stability-Indicating Method: Develop a quantitative analytical method, typically a gradient reverse-phase HPLC method, that can separate the parent this compound peak from any potential degradation products and impurities. Validate this method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Sample Preparation: Prepare solutions of this compound in the organic solvents of interest at known concentrations.

-

Forced Degradation (Stress Testing): To identify potential degradation products and pathways, expose the solutions to stress conditions that are more aggressive than the planned storage conditions. This includes elevated temperature, exposure to light (photostability), and, if applicable, the presence of oxidizing agents.

-

Long-Term and Accelerated Stability Studies: Store the solutions under defined long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.

-

Sampling and Analysis: At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies), withdraw aliquots of the stored solutions. Analyze these samples using the validated stability-indicating method to determine the remaining concentration of this compound and to detect and quantify any degradation products.

-

Data Evaluation: Analyze the data to determine the degradation kinetics (e.g., zero-order, first-order) and to calculate the shelf-life or retest period of the compound in the specific solvent under the tested storage conditions. Identify the structure of significant degradation products using techniques like LC-MS/MS and NMR.

Conclusion

While a comprehensive, publicly available dataset on the quantitative solubility and stability of this compound in organic solvents is currently lacking, this technical guide provides the essential qualitative information and a robust methodological framework for researchers and drug development professionals. The presented experimental protocols, based on established scientific principles and regulatory guidelines, offer a clear path for generating the necessary data to support formulation development, ensure product quality, and ultimately, contribute to the delivery of safe and effective medicines. The application of these methods will enable a more complete understanding of the physicochemical properties of this compound, facilitating its successful incorporation into novel drug delivery systems.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. DL-Methylephedrine hydrochloride CAS#: 18760-80-0 [m.chemicalbook.com]

- 3. pharmacopeia.cn [pharmacopeia.cn]

- 4. 50-98-6 CAS MSDS (Ephedrine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Ephedrine hydrochloride | 50-98-6 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. dea.gov [dea.gov]

- 8. The Preparation And Properties Of Ephedrine And Its Salts - [www.rhodium.ws] [designer-drug.com]

- 9. Stability of (1R,2S)-(-)-Ephedrine hydrochloride in Candida albicans-inoculated urine and blood samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. database.ich.org [database.ich.org]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 13. ICH Official web site : ICH [ich.org]

In-Depth Technical Guide to the Safe Handling of (+)-Methylephedrine Hydrochloride in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for (+)-Methylephedrine hydrochloride in a laboratory environment. The information is intended to supplement, not replace, institutional safety guidelines and standard operating procedures.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

Pictogram:

-

GHS07 (Exclamation Mark)[1]

Toxicological Data

Limited quantitative toxicological data for this compound is available. The following table summarizes the known acute toxicity values. Researchers should handle this compound with care, assuming it may have other uncharacterized toxicological properties.

| Route of Administration | Species | Test | Value | Reference |

| Oral | Mouse | LD50 | 758 mg/kg | [3] |

| Intraperitoneal | Mouse | LD50 | 185 mg/kg | [4] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of the test population.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.

| PPE Category | Specifications | Rationale |

| Eye Protection | Tight-sealing safety goggles or a face shield.[4] | Protects against splashes and dust that can cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact which can cause irritation.[1] |

| Body Protection | A lab coat, worn fully buttoned. | Prevents contamination of personal clothing. |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for operations with a high potential for aerosol or dust generation.[4] | Minimizes the risk of inhaling the substance, which can cause respiratory irritation.[1][2] |

Handling and Storage

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form.[4]

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.[1]

-

Do not eat, drink, or smoke in areas where the compound is handled.[4]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container.[4]

-

Keep in a dry and well-ventilated place.[4]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First Aid Measures:

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.[4]

-

If on Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a physician if you feel unwell.[1]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[4]

-

Specific Hazards: Hazardous combustion products may include carbon oxides and nitrogen oxides.[4]

-

Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Accidental Release Measures:

-

Personal Precautions: Ensure adequate ventilation. Avoid dust formation. Do not breathe dust. Wear appropriate PPE.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.[5]

-

Methods for Cleaning Up: Sweep up and shovel into a suitable container for disposal. Avoid creating dust.[5]

Disposal Considerations

Dispose of this compound and its contaminated packaging in accordance with local, regional, and national regulations. This may involve incineration by a licensed waste disposal company.[1][5]

Experimental Protocols

Weighing and Solution Preparation of this compound Powder

Objective: To safely weigh and prepare a solution of this compound.

Materials:

-

This compound powder

-

Analytical balance

-

Weighing paper or boat

-

Spatula

-

Appropriate solvent

-

Volumetric flask with stopper

-

Beaker

-

Wash bottle with solvent

-

Appropriate PPE (lab coat, safety goggles, chemical-resistant gloves)

Procedure:

-

Don all required PPE.

-

Perform all manipulations of the powder within a certified chemical fume hood.

-

Place a piece of weighing paper or a weighing boat on the analytical balance and tare the balance.

-

Carefully transfer the desired amount of this compound powder onto the weighing paper/boat using a clean spatula.

-

Record the exact weight.

-

Carefully transfer the weighed powder into a beaker.

-

Rinse the weighing paper/boat with a small amount of the chosen solvent and add the rinsing to the beaker to ensure a complete transfer.

-

Add a portion of the solvent to the beaker and gently swirl to dissolve the powder.

-

Quantitatively transfer the solution from the beaker to the volumetric flask.

-

Rinse the beaker several times with the solvent and add the rinsings to the volumetric flask.

-

Add solvent to the volumetric flask until the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Label the flask with the compound name, concentration, solvent, date, and your initials.

Emergency Response to a Spill of this compound

Objective: To safely manage and clean up a spill of this compound.

Materials:

-

Spill kit containing:

-

Absorbent material (e.g., vermiculite, sand, or commercial sorbent)

-

Waste container with a lid

-

Appropriate PPE (gloves, goggles, lab coat, respirator if necessary)

-

Broom and dustpan or other tools for cleanup

-

Decontaminating solution (e.g., soap and water)

-

Procedure:

-

Evacuate: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

-

Assess: From a safe distance, assess the extent of the spill and any immediate hazards (e.g., proximity to ignition sources).

-

Secure the Area: Restrict access to the spill area.

-

Don PPE: Put on the appropriate personal protective equipment from the spill kit.

-

Containment: If it is a powder spill, carefully cover it with a plastic sheet to prevent dust from becoming airborne. For a liquid spill, surround the spill with absorbent material to prevent it from spreading.

-

Cleanup (Powder): Gently sweep the powder into a dustpan and place it in the designated waste container. Avoid creating dust.

-

Cleanup (Liquid): Cover the spill with absorbent material. Once the liquid is absorbed, scoop the material into the designated waste container.

-

Decontaminate: Clean the spill area with a suitable decontaminating solution (e.g., soap and water).

-

Dispose: Seal the waste container and label it appropriately for hazardous waste disposal according to institutional guidelines.

-

Report: Report the spill to the laboratory supervisor and the institutional safety office.

Signaling Pathway and Experimental Workflows

Adrenergic Receptor Signaling Pathway

This compound acts as a sympathomimetic agent by stimulating both α- and β-adrenergic receptors. This interaction initiates a cascade of intracellular events.[6]

Caption: Adrenergic signaling pathway of this compound.

Experimental Workflow for Handling a Hazardous Powder

This workflow outlines the key steps for safely handling a hazardous powdered substance like this compound.

References

The Versatility of Ephedrine Derivatives in Modern Chemistry: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ephedrine (B3423809) and its derivatives, a class of chiral amino alcohols, have carved a significant niche in the landscape of modern organic chemistry. Beyond their well-known pharmacological applications, these readily available and relatively inexpensive compounds have emerged as powerful tools in asymmetric synthesis, catalysis, and as foundational scaffolds in drug discovery. This technical guide provides a comprehensive literature review of the applications of ephedrine derivatives, with a focus on their role as chiral auxiliaries and in the development of novel catalytic systems. Detailed experimental protocols for key transformations, quantitative data to illustrate their efficacy, and graphical representations of reaction pathways are presented to serve as a valuable resource for researchers in the field.

Ephedrine Derivatives as Chiral Auxiliaries in Asymmetric Synthesis

The temporary incorporation of a chiral auxiliary is a robust strategy to control the stereochemical outcome of a reaction. Ephedrine and, most notably, its diastereomer pseudoephedrine, have proven to be highly effective chiral auxiliaries, particularly in the stereoselective functionalization of carbonyl compounds.[1][2] The pioneering work of Myers and others has established pseudoephedrine as a reliable and practical chiral auxiliary for a range of asymmetric transformations.[3][4][5]

Asymmetric Alkylation of Pseudoephedrine Amides

One of the most powerful applications of pseudoephedrine is in the diastereoselective alkylation of amide enolates.[4][5] The process involves the acylation of pseudoephedrine, followed by deprotonation to form a rigid lithium chelated enolate, which then reacts with an electrophile with high facial selectivity. The chiral auxiliary is subsequently cleaved to afford the enantiomerically enriched product.

1. Amide Formation:

-

To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added triethylamine (B128534) (1.2 eq).

-

Propionyl chloride (1.1 eq) is added dropwise, and the reaction is stirred at room temperature for 2-4 hours.

-

The reaction is quenched with saturated aqueous sodium bicarbonate (NaHCO₃) and the organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrated under reduced pressure.

2. Diastereoselective Alkylation:

-

A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium (n-BuLi) (2.1 eq) to a solution of diisopropylamine (B44863) (2.2 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C.

-

In a separate flask, the pseudoephedrine propionamide (B166681) (1.0 eq) and anhydrous lithium chloride (LiCl) (6.0 eq) are dissolved in anhydrous THF and cooled to -78 °C.

-

The freshly prepared LDA solution is slowly added to the amide solution. The mixture is stirred at -78 °C for 30 minutes, warmed to 0 °C for 30 minutes, and then re-cooled to -78 °C.

-

The alkyl halide (1.5-4.0 eq) is added, and the reaction is stirred at 0 °C until completion.

-

The reaction is quenched with saturated aqueous ammonium (B1175870) chloride (NH₄Cl), and the product is extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The product can be purified by recrystallization to enhance diastereomeric purity.[4]

3. Auxiliary Cleavage (Acidic Hydrolysis):

-

The alkylated pseudoephedrine amide is dissolved in a 1:1 mixture of dioxane and 9-18 N sulfuric acid (H₂SO₄).

-

The mixture is heated to reflux for 12-24 hours.

-

After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., diethyl ether) to remove the recovered pseudoephedrine.

-

The aqueous layer is then extracted multiple times with an organic solvent to isolate the chiral carboxylic acid.

The diastereoselectivity of the Myers alkylation is consistently high for a variety of primary and β-branched alkyl halides.

| Alkyl Halide (R-X) | R | Yield (%) | Diastereomeric Excess (de, %) | Reference |

| Iodomethane | CH₃ | 91 | >99 | [4] |

| Iodoethane | CH₃CH₂ | 88 | 98 | [4] |

| 1-Bromobutane | CH₃(CH₂)₃ | 89 | 97 | [4] |

| Benzyl bromide | PhCH₂ | 99 | 98 | [4] |

| Allyl bromide | CH₂=CHCH₂ | 98 | 95 | [4] |

| Isopropyl iodide | (CH₃)₂CH | 85 | 97 | [4] |

| Cyclohexyl iodide | c-C₆H₁₁ | 82 | 98 | [4] |

Asymmetric Aldol (B89426) Reactions

Pseudoephedrine amides also serve as effective chiral auxiliaries in diastereoselective aldol reactions, providing access to chiral β-hydroxy acids and their derivatives.[6][7][8] The stereochemical outcome can often be controlled by the choice of metal enolate.

-

The (S,S)-(+)-pseudoephedrine acetamide (B32628) is deprotonated with LDA in THF at -78 °C to form the lithium enolate.

-

For enhanced syn-selectivity, transmetalation with zirconocene (B1252598) dichloride (Cp₂ZrCl₂) is performed.

-

The aldehyde is then added at a low temperature (e.g., -105 °C).

-

The reaction is quenched and worked up to yield the β-hydroxy amide adducts.[6]

| Aldehyde | Product Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) of syn-isomer | Reference |

| Benzaldehyde | 85 | >95:5 | >98 | [6] |

| Isobutyraldehyde | 78 | >95:5 | >98 | [6] |

| p-Nitrobenzaldehyde | 90 | >95:5 | >98 | [6] |

| Acetaldehyde | 75 | 90:10 | 95 | [8] |

Ephedrine Derivatives in Asymmetric Catalysis

The chiral scaffold of ephedrine and its derivatives has been extensively utilized in the design of chiral ligands and catalysts for a variety of asymmetric transformations.

Ephedrine-Derived Oxazaborolidines for Ketone Reduction

Chiral oxazaborolidines derived from ephedrine and norephedrine (B3415761) are effective catalysts for the enantioselective reduction of prochiral ketones.

-

To a solution of borane-THF complex in THF, a solution of (1R,2S)-(-)-norephedrine in THF is added dropwise at room temperature and stirred for 12 hours.

-

The solvent is removed under vacuum, and the residue is heated to 130 °C for 30 minutes to form the B-H-oxazaborolidine.

-

The resulting solid is dissolved in anhydrous ether, cooled to -78 °C, and a solution of n-butyllithium in hexanes is added.

-

The mixture is stirred overnight at room temperature, cooled to 0 °C, and solid ammonium chloride is added.

-

After stirring for 4 hours, the solid is filtered off, and the filtrate is concentrated and purified by distillation to yield the B-butyl-1,3,2-oxazaborolidine.

Immobilized Ephedrine-Based Catalysts

Immobilizing chiral catalysts on solid supports offers advantages in terms of catalyst recovery and reuse. Ephedrine-based catalysts have been successfully immobilized on magnetic nanoparticles and employed in asymmetric synthesis.[1][9]

| Aldehyde | Homogeneous Catalyst Yield (%) | Homogeneous Catalyst ee (%) | Immobilized Catalyst Yield (%) | Immobilized Catalyst ee (%) | Reference |

| Benzaldehyde | 95 | 85 | 92 (after 3 cycles) | 82 | [9] |

| p-Tolualdehyde | 92 | 88 | 90 (after 3 cycles) | 86 | [9] |

| p-Nitrobenzaldehyde | 98 | 80 | 95 (after 3 cycles) | 78 | [9] |

Ephedrine-Derived Ligands in Asymmetric Hydrogenation

Chiral phosphine (B1218219) ligands derived from ephedrine have been employed in rhodium-catalyzed asymmetric hydrogenation of olefins, achieving high enantioselectivities.[10] The combination of different monodentate chiral ligands, including those derived from ephedrine, can lead to synergistic effects and improved enantiomeric excesses.[10]

Applications in Drug Development

The inherent biological activity of the ephedrine scaffold makes its derivatives attractive starting points for drug discovery programs. For instance, ephedrine and its derivatives have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), an important target for the management of type 2 diabetes. This highlights the potential for using the ephedrine framework to design novel therapeutic agents.

Visualizing the Chemistry: Diagrams of Key Processes

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate key experimental workflows and proposed mechanisms.

Conclusion

Ephedrine derivatives have proven to be remarkably versatile and powerful tools in the field of chemistry. Their application as chiral auxiliaries, particularly pseudoephedrine in asymmetric alkylation and aldol reactions, provides a reliable and cost-effective method for the synthesis of enantiomerically enriched compounds. Furthermore, the chiral backbone of these molecules serves as an excellent platform for the development of novel ligands and catalysts for a growing number of asymmetric transformations. The continued exploration of ephedrine derivatives is poised to lead to further innovations in stereoselective synthesis and the discovery of new chemical entities with valuable applications in research and industry.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric induction - Wikipedia [en.wikipedia.org]

- 3. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. (S,S)-(+)-Pseudoephedrine as chiral auxiliary in asymmetric acetate aldol reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. Preparation and Asymmetric Induction Evaluation of the First Ephedrine-Based Ligands Immobilized on Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Stereochemistry of (+)-Methylephedrine hydrochloride and its isomers

An In-depth Technical Guide to the Stereochemistry of (+)-Methylephedrine Hydrochloride and its Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of this compound and its isomers. It delves into their physicochemical properties, pharmacological activities, and the analytical techniques used for their separation and identification.

Introduction to Methylephedrine Stereoisomers

Methylephedrine is a sympathomimetic amine found in various over-the-counter cough and cold medications in some parts of the world.[1][2] It is structurally related to ephedrine (B3423809) and methamphetamine.[2] The methylephedrine molecule possesses two chiral centers, giving rise to four distinct stereoisomers. These are organized into two pairs of enantiomers: the erythro isomers (methylephedrine) and the threo isomers (pseudo-methylephedrine). The naturally occurring and most common form is (1R,2S)-methylephedrine.[1][2] The stereochemical configuration significantly influences the pharmacological and toxicological properties of the molecule.

The four stereoisomers of methylephedrine are:

-

(1R,2S)-(-)-Methylephedrine and (1S,2R)-(+)-Methylephedrine (Enantiomeric pair)

-

(1R,2R)-(+)-Pseudo-methylephedrine and (1S,2S)-(-)-Pseudo-methylephedrine (Enantiomeric pair)

The relationship between these isomers is depicted below.

Caption: Relationship between the four stereoisomers of methylephedrine.

Physicochemical and Pharmacological Data

The stereochemical differences between the isomers of methylephedrine result in distinct physicochemical and pharmacological properties. A summary of these properties is presented in the tables below. Note that comprehensive data for all isomers is not always readily available in the literature.

Table 1: Physicochemical Properties of Methylephedrine Isomers

| Property | (+)-Methylephedrine | (-)-Methylephedrine | (dl)-Methylephedrine Hydrochloride |

| Molecular Formula | C₁₁H₁₇NO[3] | C₁₁H₁₇NO | C₁₁H₁₇NO·HCl[4] |

| Molecular Weight | 179.26 g/mol [3] | 179.26 g/mol | 215.72 g/mol [4][5] |

| IUPAC Name | (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol | (1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol[1] | (1RS,2SR)-2-Dimethylamino-1-phenylpropan-1-ol monohydrochloride |

| Melting Point | Not specified | Not specified | 124-128°C (picrate derivative)[6] |

| Optical Rotation | Not specified | Not specified | No optical rotation[6] |

Table 2: Pharmacological Profile of Methylephedrine Isomers

| Isomer | Receptor Activity | Observed Effect | Concentration Range |

| l-Methylephedrine | β1-adrenoceptor agonist (indirect, via noradrenaline release) | Slight increase in heart rate (rat atria)[7] | 10⁻⁵ - 3 x 10⁻⁴ M[7] |

| d-Methylephedrine | Low or no affinity for β1-adrenoceptors | Decrease in heart rate (rat atria)[7] | 3 x 10⁻⁵ - 3 x 10⁻⁴ M[7] |

Experimental Protocols for Stereochemical Analysis

The separation and identification of methylephedrine stereoisomers require specialized analytical techniques. Below are detailed methodologies for key experiments.

Chiral Separation by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the enantioseparation of amphetamine-type substances.[8][9]

Objective: To separate and identify the enantiomers of methylephedrine.

Methodology:

-

Derivatization: The hydroxyl and secondary amine groups of methylephedrine are derivatized to increase volatility and improve chromatographic separation. A common derivatizing agent is trifluoroacetic anhydride (B1165640) (TFAA).

-

To a dried sample containing methylephedrine isomers, add a solution of TFAA in an appropriate solvent (e.g., ethyl acetate).

-

Heat the mixture at a controlled temperature (e.g., 70°C) for a specified time (e.g., 20 minutes) to ensure complete derivatization.

-

Evaporate the excess reagent and solvent under a stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for GC-MS analysis.

-

-

GC-MS Analysis:

-

Column: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative (e.g., Chiraldex™ G-PN), is essential for enantiomeric separation.[8][9]

-

Carrier Gas: Helium at a constant flow rate.

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in splitless mode.

-

Temperature Program: An optimized temperature program is used to achieve baseline separation of the isomers. For example, an initial temperature of 100°C held for 2 minutes, followed by a ramp to 200°C at 5°C/min.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data is acquired in full scan mode to obtain mass spectra for identification and selected ion monitoring (SIM) mode for quantification.

-

Chiral Separation by High-Performance Liquid Chromatography (HPLC)

HPLC with a chiral stationary phase is another powerful technique for resolving enantiomers.[10]

Objective: To separate and quantify the enantiomers of methylephedrine.

Methodology:

-

Sample Preparation: Samples containing methylephedrine hydrochloride are dissolved in the mobile phase and filtered through a 0.45 µm filter.

-

HPLC Analysis:

-

Column: A chiral column, such as a Phenomenex Lux® AMP, is used for separation.[10]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate) under isocratic or gradient conditions. The pH and composition of the mobile phase are optimized to achieve the best resolution.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs maximally (e.g., 254 nm). For higher sensitivity and specificity, a tandem mass spectrometer (LC-MS/MS) can be used as the detector.[10]

-

Structural Elucidation by X-ray Crystallography

X-ray crystallography provides unambiguous determination of the absolute configuration of a chiral molecule.[11][12]

Objective: To determine the three-dimensional atomic structure of a single crystal of a methylephedrine isomer.

Methodology:

-

Crystal Growth: High-quality single crystals of the methylephedrine isomer (or its hydrochloride salt) are grown from a suitable solvent by slow evaporation or cooling.

-

Data Collection:

-

A selected crystal is mounted on a goniometer and placed in a diffractometer.

-

The crystal is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern (intensities and positions of diffracted X-rays) is recorded as the crystal is rotated.[12]

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

The electron density map is calculated from the diffraction pattern, revealing the positions of the atoms in the crystal lattice.

-

The atomic model is refined to best fit the experimental data, yielding precise bond lengths, bond angles, and the absolute stereochemistry.

-

Caption: General workflow for the chiral separation and identification of methylephedrine isomers.

Biological Activity and Signaling Pathways

Methylephedrine isomers act as sympathomimetic agents by stimulating adrenergic receptors, similar to other ephedra alkaloids.[1][2] This stimulation can be direct, or indirect through the release of norepinephrine (B1679862). The activation of α- and β-adrenergic receptors initiates downstream signaling cascades.

As shown in studies on isolated rat atria, the stereochemistry of methylephedrine is critical to its interaction with β1-adrenoceptors.[7] l-Methylephedrine appears to act indirectly, likely by promoting the release of noradrenaline, which then stimulates the receptors. In contrast, d-methylephedrine shows little to no affinity for these receptors and may even produce an opposing effect.[7]

The generalized signaling pathway for β-adrenergic receptor activation is as follows:

-

An agonist (like norepinephrine released by l-methylephedrine) binds to the β-adrenergic receptor.

-

The receptor, a G-protein coupled receptor (GPCR), activates the associated Gs protein.

-

The α-subunit of the Gs protein activates adenylyl cyclase.

-

Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

-

cAMP acts as a second messenger, activating Protein Kinase A (PKA).

-

PKA phosphorylates various downstream targets, leading to a cellular response (e.g., increased heart rate and contractility in cardiac cells).

Caption: Simplified signaling pathway for β-adrenergic receptor activation.

Conclusion

The stereochemistry of methylephedrine is a critical determinant of its physicochemical properties and pharmacological activity. The four distinct stereoisomers exhibit different interactions with biological systems, particularly adrenergic receptors. A thorough understanding and the ability to separate and identify these isomers are essential for drug development, pharmacology, and forensic analysis. The methodologies outlined in this guide, including chiral chromatography and X-ray crystallography, provide a robust framework for the comprehensive stereochemical analysis of this compound and its related isomers.

References

- 1. Methylephedrine | C11H17NO | CID 64782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methylephedrine - Wikipedia [en.wikipedia.org]

- 3. Methylephedrine [webbook.nist.gov]

- 4. GSRS [precision.fda.gov]

- 5. DL-Methylephedrine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. Chronotropic effects of optical isomers of ephedrine and methylephedrine in the isolated rat right atria and in vitro assessment of direct and indirect actions on beta 1-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. DSpace [open.bu.edu]

- 11. researchgate.net [researchgate.net]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

The Botanical Treasury of Methylephedrine: A Technical Guide to Natural Sources and Extraction of Ephedra Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, extraction methodologies, and analytical protocols for ephedra alkaloids, with a specific focus on methylephedrine. The genus Ephedra, commonly known as Ma Huang, stands as the principal natural reservoir of these pharmacologically significant compounds. This document delves into the quantitative distribution of these alkaloids across various Ephedra species and furnishes detailed experimental procedures for their extraction and analysis, catering to the needs of researchers in natural product chemistry and drug development.

Natural Occurrence of Ephedra Alkaloids

The primary sources of ephedra alkaloids are various species of the Ephedra plant, a genus of gymnosperm shrubs.[1] These plants have been a cornerstone of traditional Chinese medicine for centuries.[1] The alkaloid composition and concentration can vary significantly depending on the species, geographical origin, and harvesting time.[2][3] The principal alkaloids include ephedrine (B3423809), pseudoephedrine, norephedrine (B3415761), norpseudoephedrine, methylephedrine, and methylpseudoephedrine.[1][4]

Quantitative Analysis of Alkaloid Content

The following tables summarize the quantitative data on the alkaloid content in several Ephedra species, with a focus on methylephedrine where data is available. The data has been compiled from various chromatographic studies, primarily Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Table 1: Total Alkaloid and Methylephedrine Content in Various Ephedra Species

| Ephedra Species | Total Alkaloid Content (% of dry weight) | Methylephedrine (ME) Content (% of total alkaloids or dry weight) | Reference |

| Ephedra sinica Stapf. | 1.365 ± 0.624 | Present, but often a minor component | [5] |

| Ephedra equisetina Bunge | 2.708 ± 0.642 | - | [5] |

| Ephedra intermedia Schrenk & C.A. Mey. | 1.537 ± 0.746 | Can be a significant component in some samples | [5] |

| Ephedra species (general) | 1.0 - 2.0 | - | [6] |

Table 2: Detailed Alkaloid Composition in Selected Ephedra Species (% of total alkaloids)

| Ephedra Species | Ephedrine (E) | Pseudoephedrine (PE) | Norephedrine (NE) | Norpseudoephedrine (NPE) | Methylephedrine (ME) | Methylpseudoephedrine (MPE) | Reference |

| E. sinica | High | Moderate | Low | Low | Low | Low | [7] |

| E. intermedia | Moderate | High | Low | Low | Variable | Low | [7] |

| E. equisetina | High | Low | Low | Low | Low | Low | [7] |

| 12 Chinese Ephedra spp. (average) | Variable | Variable | Variable | Variable | Variable | Variable | [4] |

Extraction of Ephedra Alkaloids: Experimental Protocols

The extraction of ephedra alkaloids from plant material is a critical step in their isolation and purification. Various methods have been developed, ranging from classical solvent extraction to more advanced techniques like supercritical fluid extraction.

Solvent Extraction

This is a widely used method for extracting ephedra alkaloids.[8]

Protocol:

-

Preparation of Plant Material: The aerial parts (stems) of the Ephedra plant are dried and ground into a fine powder to increase the surface area for extraction.[8]

-

Alkalinization: The powdered plant material is treated with an alkaline solution, such as aqueous potassium hydroxide (B78521) or ammonium (B1175870) hydroxide, to convert the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents.[1]

-

Solvent Extraction: The alkalinized plant material is then extracted with an organic solvent. Common solvents include diethyl ether, ethanol (B145695), or a mixture of ethanol and diethyl ether.[1] This can be performed through maceration (soaking) or by using a Soxhlet apparatus for continuous extraction.[8][9]

-

Concentration: The organic solvent containing the dissolved alkaloids is separated from the plant residue by filtration. The solvent is then evaporated under reduced pressure using a rotary evaporator to yield a concentrated crude alkaloid extract.

-